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Compound Name:

2-(2,6-dichlorophenyl)-1-

[(1S,3R)-3-(hydroxymethyl)-5-(2-

hydroxypropan-2-yl)-1-methyl-

1,2,3,4-tetrahydroisoquinolin-2-

yl]ethan-1-one

Cat. No.: B607073 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK)

properties of LY3154207 (mevidalen), a selective positive allosteric modulator (PAM) of the

dopamine D1 receptor.[1][2] The protocols detailed below are based on methodologies

employed in Phase 1 and 2 clinical trials in both healthy subjects and patients with Parkinson's

disease.

Introduction
LY3154207 (mevidalen) is an investigational drug that enhances the affinity of dopamine for the

D1 receptor, thereby amplifying dopaminergic signaling.[1][2] This mechanism of action is being

explored for the symptomatic treatment of neurodegenerative disorders such as Parkinson's

disease and Lewy body dementia.[1][2] Understanding the pharmacokinetic profile of

LY3154207 is crucial for dose selection, ensuring safety, and evaluating its therapeutic

potential.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b607073?utm_src=pdf-interest
https://www.researchgate.net/figure/Dopamine-D1-receptor-signaling-pathways-Dopamine-D1-receptor-exerts-its-function-in-both_fig1_346589410
https://pubmed.ncbi.nlm.nih.gov/34664427/
https://www.researchgate.net/figure/Dopamine-D1-receptor-signaling-pathways-Dopamine-D1-receptor-exerts-its-function-in-both_fig1_346589410
https://pubmed.ncbi.nlm.nih.gov/34664427/
https://www.researchgate.net/figure/Dopamine-D1-receptor-signaling-pathways-Dopamine-D1-receptor-exerts-its-function-in-both_fig1_346589410
https://pubmed.ncbi.nlm.nih.gov/34664427/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Summary of Pharmacokinetic
Parameters
The following tables summarize the key pharmacokinetic parameters of LY3154207 observed

in clinical trials.

Table 1: Single-Ascending Dose (SAD)
Pharmacokinetics in Healthy Subjects

Dose (mg) Tmax (h, median)
Cmax (ng/mL,
mean)

AUC0-∞ (ng·h/mL,
mean)

25 ~2 Data not specified Data not specified

75 ~2 Data not specified Data not specified

150 ~2 Data not specified Data not specified

200 ~2 Data not specified Data not specified

Pharmacokinetics were found to be dose-proportional from 25 to 200 mg.[3][4]

Table 2: Multiple-Ascending Dose (MAD)
Pharmacokinetics in Healthy Subjects (14 days, once
daily)

Dose (mg) Tmax (h, median)
CLss/F (L/h,
apparent steady-
state)

Accumulation
Ratio

15-150 ~2 20-25 Minimal

Pharmacokinetics were dose-proportional. Plasma concentrations were similar between the

first and 14th administration, indicating minimal accumulation.[1][2][3]

Table 3: Multiple-Dose Pharmacokinetics in Patients with
Parkinson's Disease (14 days)
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Cohort Dose Regimen
Tmax (h,
median)

CLss/F (L/h,
apparent
steady-state)

Accumulation
Ratio (Day
14/Day 1)

1 75 mg once daily ~2 20-25 Minimal

2

15 mg (Days 1-

3), 30 mg (Days

4-6), 75 mg

(Days 7-14)

~2 20-25 Not applicable

Plasma concentrations of LY3154207 were similar between the first and 14th administration in

Cohort 1.[1][2]

Experimental Protocols
The following protocols describe the methodologies for the pharmacokinetic analysis of

LY3154207 in clinical trials.

Study Design and Dosing
Single-Ascending Dose (SAD) Studies: Healthy subjects received a single oral dose of

LY3154207 or placebo. Doses ranged from 25 mg to 200 mg.[3][4]

Multiple-Ascending Dose (MAD) Studies: Healthy subjects received once-daily oral doses of

LY3154207 or placebo for 14 days. Dose levels ranged from 15 mg to 150 mg.[3][4]

Studies in Patients with Parkinson's Disease: Patients received once-daily oral doses of

LY3154207 or placebo for 14 days. One cohort received a fixed 75 mg dose, while another

cohort underwent a dose titration from 15 mg to 75 mg.[2][5]

Dosing Conditions: In studies with Parkinson's disease patients, the drug was administered

after an overnight fast of at least 8 hours. Patients remained fasted for approximately 4 hours

post-dose on specific PK sampling days.[5]

Biological Sample Collection
Blood Sampling for Plasma Analysis:
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SAD Studies: Blood samples were collected pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16,

24, and 48 hours post-dose.

MAD Studies and Parkinson's Disease Studies: Blood samples were collected pre-dose

and at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours after dosing on days 1, 7, and 14.[5][6]

Additional samples were collected on other days to ensure steady-state was monitored.[5]

Cerebrospinal Fluid (CSF) Sampling: In the SAD study with healthy volunteers, CSF

samples were collected to confirm the central penetration of LY3154207 at doses of 25 mg

and 75 mg.[3][4]

Bioanalytical Method for LY3154207 Quantification
Method: Plasma and CSF concentrations of LY3154207 were determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific

details of the assay were reported previously, a general protocol can be outlined.[5]

Sample Preparation (General Procedure):

Thaw plasma or CSF samples at room temperature.

Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.

An internal standard is added prior to this step for accurate quantification.

Evaporate the organic solvent and reconstitute the sample in a mobile phase-compatible

solution.

LC-MS/MS Analysis (General Parameters):

Liquid Chromatography: Use a reverse-phase C18 column with a gradient elution of

mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray

ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion

transitions for LY3154207 and its internal standard.

Data Analysis: Calculate concentrations from a standard curve prepared in the same

biological matrix.
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Pharmacokinetic Data Analysis
Non-Compartmental Analysis: Standard non-compartmental methods were used to calculate

the primary pharmacokinetic parameters.[5]

Key Parameters Calculated:

Cmax (Maximum Plasma Concentration): Determined directly from the observed

concentration-time data.[5]

Tmax (Time to Maximum Plasma Concentration): Determined directly from the observed

concentration-time data.[5]

AUC (Area Under the Concentration-Time Curve): Calculated using the linear trapezoidal

rule.[5]

CLss/F (Apparent Steady-State Clearance): Calculated as Dose / AUCτ at steady state.[5]

Accumulation Ratio: Calculated from the ratio of AUC on Day 14 to AUC on Day 1.[5]
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Caption: Dopamine D1 receptor signaling pathway modulated by LY3154207.
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Caption: Workflow for the pharmacokinetic analysis of LY3154207.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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